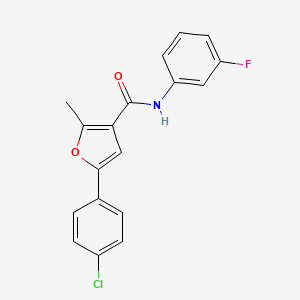

5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

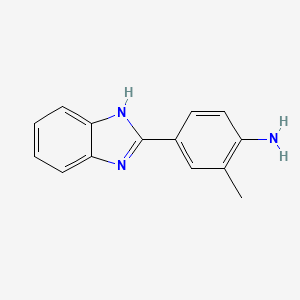

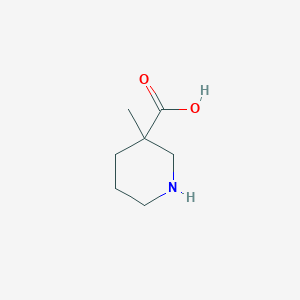

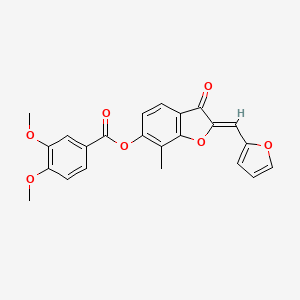

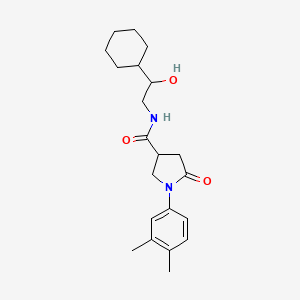

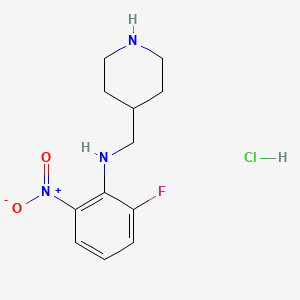

The compound “5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a carboxamide group, a chlorophenyl group, a fluorophenyl group, and a methyl group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of organic reactions, including aromatic substitution reactions and amide bond formation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), a furan ring, and a carboxamide group. The presence of halogens (chlorine and fluorine) on the phenyl rings would influence the electronic properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of aromatic rings and a polar carboxamide group could influence its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique

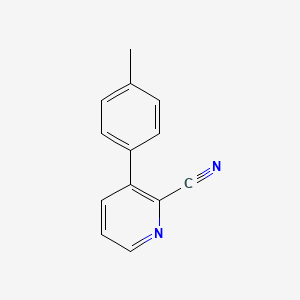

Antipathogenic Activity

Research has demonstrated the potential of certain chemical compounds in addressing antimicrobial resistance, particularly against pathogens capable of forming biofilms such as Pseudomonas aeruginosa and Staphylococcus aureus. These studies highlight the importance of structural elements, including the presence of halogen atoms, in enhancing the antipathogenic properties of these compounds, suggesting a pathway for developing novel antimicrobial agents with specific effectiveness against biofilm-forming bacteria (Carmen Limban et al., 2011).

Material Sciences and Polymer Chemistry

In the realm of materials science, research into novel polyamides with specific structural features, such as polyalicyclic cardo units, has shown significant promise. These materials exhibit desirable properties like solubility in polar aprotic solvents, high glass-transition temperatures, and excellent thermal stability. Such attributes make them ideal for applications requiring durable, flexible, and high-performance materials (S. Hsiao et al., 1999).

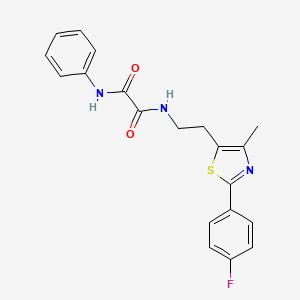

Anticancer Research

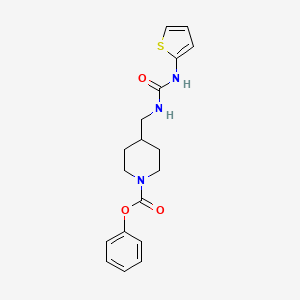

The synthesis and evaluation of various chemical derivatives for their anticancer activities represent a significant area of interest. Compounds featuring specific structural modifications, such as thiophene and thiazolyl-thiophene derivatives, have been investigated for their cytotoxic effects against different cancer cell lines. These studies underscore the potential of chemical synthesis in generating novel compounds with targeted anticancer properties, providing a foundation for further pharmaceutical development (A. Atta & E. Abdel‐Latif, 2021).

Antibacterial and Antitubercular Activities

Recent studies have focused on the design and synthesis of carboxamide derivatives, exhibiting promising antibacterial and antitubercular activities. These findings are crucial in the ongoing search for new therapeutic agents capable of combating tuberculosis and other bacterial infections, highlighting the role of chemical synthesis in addressing global health challenges (S. Bodige et al., 2020).

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFNO2/c1-11-16(18(22)21-15-4-2-3-14(20)9-15)10-17(23-11)12-5-7-13(19)8-6-12/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEIICNBFVRGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)

![N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3001762.png)

![tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3001770.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001775.png)